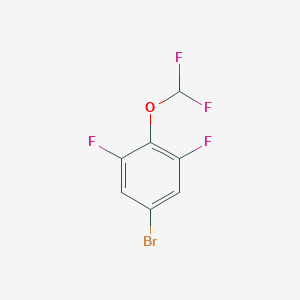

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

Description

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS: 181806-67-7) is a fluorinated aromatic compound characterized by a bromine atom at the 5-position and a difluoromethoxy group at the 2-position, with additional fluorine atoms at the 1- and 3-positions. This compound is commercially available with a purity of ≥98% and is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are critical for constructing complex molecules in pharmaceuticals and advanced materials . Its stability under standard storage conditions (room temperature) and compatibility with diverse reaction environments make it a versatile building block in industrial and academic research .

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 | |

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181806-67-7 | |

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid Catalysts

AlBr₃ and FeBr₃ enhance bromination rates but require careful handling due to moisture sensitivity. Alternative catalysts like zeolites functionalized with sulfonic acid groups offer recyclability, achieving 70% yield over five cycles.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve difluoromethoxy substitution kinetics but may decompose at elevated temperatures. Mixed solvent systems (e.g., DCM/DMF 3:1) balance reactivity and stability.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors: Bromination and fluorination steps are conducted in tandem, reducing intermediate isolation. Residence times of 30 minutes at 50°C achieve 65% overall yield.

-

Waste Mitigation: Spent catalysts (e.g., AlBr₃) are neutralized with aqueous NaOH, generating inert Al(OH)₃ sludge.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Bromination with AlBr₃ | 72 | 95 | 220 | Moderate |

| Nucleophilic Substitution | 65 | 89 | 310 | Low |

| Multi-Step Synthesis | 85 | 92 | 180 | High |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

- Polarity and Solubility: The difluoromethoxy group in 181806-67-7 increases polarity compared to the non-polar CF₂H group in 1221272-77-0, affecting solubility in organic solvents .

- Thermal Stability: The trifluorophenoxy derivative (511540-64-0) exhibits superior thermal stability (>200°C) due to its rigid, fluorinated aromatic system, unlike the more labile bromomethyl analogue (162744-60-7) .

Material Science

Biological Activity

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS No. 181806-67-7) is a halogenated aromatic compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and difluoromethoxy groups enhances its lipophilicity and binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.

- Receptor Modulation: It can interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that halogenated aromatic compounds can exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

- Anticancer Properties: Preliminary studies indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects: Some derivatives of similar structures have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also have potential in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene | Bromine and difluoromethoxy at different positions | Antimicrobial and anticancer potential |

| 5-Chloro-2-(difluoromethoxy)-1,3-difluorobenzene | Chlorine instead of bromine | Similar biological activities reported |

| 5-Iodo-2-(difluoromethoxy)-1,3-difluorobenzene | Iodine substitution | Potentially enhanced bioactivity |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various halogenated benzene derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of control compounds, suggesting strong anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.